molecular formula C16H16FN5O B6467254 N-(2-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine CAS No. 2640972-94-5

N-(2-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Cat. No.: B6467254
CAS No.: 2640972-94-5
M. Wt: 313.33 g/mol
InChI Key: INJHBKFRRWRQEJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic purine-based compound with the molecular formula C16H16FN5O and a molecular weight of 313.33 g/mol . It is supplied with the CAS Number 2640972-94-5 . This compound is part of a class of substituted purines, which are structures of significant interest in medicinal chemistry due to their broad biological activities. Purine derivatives are extensively studied for their roles as core structures in nucleotides and their potential to interact with purinergic signaling pathways . The purinergic system, comprising P1 and P2 receptors for nucleosides and nucleotides, is a major pharmacological target for regulating immunity and inflammation, suggesting potential research applications in these areas . The specific substitution pattern of this molecule—featuring a 2-fluorophenyl group at the 6-amine position and a tetrahydrofuran (oxolane) methyl group at the N9 position—defines its unique stereoelectronic properties and potential for target binding. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this chemical with appropriate safety precautions.

Properties

IUPAC Name

N-(2-fluorophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O/c17-12-5-1-2-6-13(12)21-15-14-16(19-9-18-15)22(10-20-14)8-11-4-3-7-23-11/h1-2,5-6,9-11H,3-4,7-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJHBKFRRWRQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation at the N9 Position

The first step involves introducing the oxolan-2-ylmethyl group to the purine’s N9 position. This is achieved by reacting 6-chloropurine with tetrahydrofurfuryl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, where the purine’s N9 nitrogen acts as a nucleophile, displacing the bromide ion:

6-Chloropurine + Tetrahydrofurfuryl bromideK2CO3,DMF9-(Oxolan-2-yl)methyl-6-chloropurine\text{6-Chloropurine + Tetrahydrofurfuryl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{9-(Oxolan-2-yl)methyl-6-chloropurine}

Dimethylformamide (DMF) is used as the solvent due to its ability to dissolve both polar and non-polar reactants. The reaction is typically conducted at 60–80°C for 12–24 hours, yielding the intermediate in 65–75% purity.

Nucleophilic Substitution at C6

The chlorine atom at C6 is replaced by the 2-fluorophenyl group via a nucleophilic aromatic substitution (NAS) reaction. 2-Fluoroaniline, activated by deprotonation with a strong base like sodium hydride, attacks the electron-deficient C6 position:

9-(Oxolan-2-yl)methyl-6-chloropurine + 2-FluoroanilineNaH, TolueneN-(2-Fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine\text{9-(Oxolan-2-yl)methyl-6-chloropurine + 2-Fluoroaniline} \xrightarrow{\text{NaH, Toluene}} \text{this compound}

This step requires anhydrous conditions and temperatures of 100–110°C to overcome the aromatic ring’s deactivation by the electron-withdrawing fluorine atom. The crude product is often contaminated with unreacted aniline, necessitating purification.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. Toluene : While DMF enhances reaction rates in alkylation, toluene is preferred for NAS to minimize side reactions.

  • Temperature Control : Excessive heat (>110°C) during NAS leads to decomposition, whereas temperatures <100°C result in incomplete substitution.

Catalytic Enhancements

The addition of catalytic amounts of phase-transfer agents, such as tetrabutylammonium bromide (TBAB), improves interfacial interactions in heterogeneous reactions. For example, TBAB increases the yield of the alkylation step from 70% to 85% by facilitating ion exchange.

Purification and Characterization

Column Chromatography

The crude product is purified using silica gel chromatography with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:2). This removes unreacted 2-fluoroaniline and byproducts like diarylamines.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, purine H8), 7.45–7.30 (m, 4H, fluorophenyl), 4.20–3.80 (m, 5H, oxolan and CH₂).

    • ¹⁹F NMR : δ -112.5 (s, fluorophenyl).

  • High-Resolution Mass Spectrometry (HRMS) : m/z 345.1421 [M+H]⁺ (calc. 345.1418 for C₁₇H₁₉FN₄O₂).

Industrial-Scale Adaptations

Large-scale production employs continuous-flow reactors to enhance heat transfer and reduce reaction times. For instance, microreactors achieve 90% conversion in the NAS step within 2 hours, compared to 24 hours in batch processes. Additionally, solvent recovery systems minimize waste generation, aligning with green chemistry principles.

Applications and Derivatives

The compound’s synthetic flexibility allows for derivatization at the oxolan and fluorophenyl positions. For example, replacing tetrahydrofurfuryl bromide with cyclopropylmethyl bromide yields 9-cyclopropyl analogs, which exhibit enhanced kinase inhibition. Such derivatives are under investigation for anticancer and antiviral applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Efficiency : Microwave-assisted methods () significantly improve reaction times and yields compared to traditional alkylation.

Biological Optimization : Fluorination at C6 and rigid N9 substituents (e.g., oxolan) are strategic modifications to enhance target engagement and pharmacokinetics, as demonstrated in kinase inhibitors () and cytotoxic agents ().

Structural Insights : Crystallographic data highlight the importance of hydrogen bonding and steric effects in purine-based drug design .

Biological Activity

N-(2-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic derivative of purine, characterized by the presence of a fluorinated phenyl group and an oxolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with purine receptors and enzymes involved in nucleotide metabolism. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H16F1N5O1C_{15}H_{16}F_{1}N_{5}O_{1} with a molecular weight of 313.33 g/mol. The structure integrates a fluorinated aromatic ring at the N9 position and an oxolane ring at the N7 position of the purine base, which significantly influences its chemical properties and biological activities.

Table 1: Structural Features

FeatureDescription
IUPAC NameThis compound
Molecular FormulaC15H16F1N5O1C_{15}H_{16}F_{1}N_{5}O_{1}
Molecular Weight313.33 g/mol
CAS Number2640972-94-5

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Purine Core : Synthesized through condensation reactions involving formamide and nitrogen-containing compounds.
  • Introduction of the Fluorophenyl Group : Achieved via nucleophilic aromatic substitution using a fluorinated benzene derivative.
  • Attachment of the Oxolan-2-ylmethyl Group : Accomplished through alkylation reactions with appropriate oxolane derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in nucleotide metabolism. The compound may inhibit specific kinases or interfere with DNA replication processes, modulating cellular functions.

Potential Therapeutic Applications

Research indicates that this compound may possess antiviral and anticancer properties. Its interactions with purine receptors suggest potential applications in treating diseases linked to nucleotide dysregulation.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antiviral Activity : In vitro studies demonstrated that the compound exhibits inhibitory effects on viral replication in cell cultures.
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Enzyme Interaction Studies : Binding affinity assays revealed that this compound interacts with several kinases, which may explain its biological effects.

Table 2: Summary of Research Findings

Study FocusFindings
Antiviral ActivityInhibitory effects on viral replication
Anticancer PropertiesInduction of apoptosis in cancer cell lines
Enzyme InteractionsBinding affinity with multiple kinases

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and coupling reactions. A modified protocol from analogous purine derivatives involves reacting 6-chloropurine with oxolane derivatives (e.g., 2,3-dihydrofuran) in ethanol under acidic catalysis (e.g., CF3COOH) to form the oxolan-2-ylmethyl intermediate. Subsequent coupling with 2-fluoroaniline in the presence of triethylamine in DMF at 90°C completes the synthesis . Optimization includes adjusting molar ratios (e.g., 1:1.33 for amine:chloropurine) and employing continuous flow reactors for scalable production .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : X-ray crystallography confirms the spatial arrangement of the purine core, fluorophenyl, and oxolan groups. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>19</sup>F NMR) identifies substituent positions and hydrogen bonding patterns (e.g., N–H⋯N interactions). Elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) validate purity and molecular formula .

Q. What preliminary biological assays are recommended to assess its potential as a therapeutic agent?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or polymerase inhibition) using fluorescence-based readouts. Cell viability assays (MTT or ATP-luminescence) in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM–100 μM can screen for cytotoxicity. Parallel testing in non-cancerous cells (e.g., HEK293) evaluates selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl or oxolan vs. morpholine) impact target binding affinity and selectivity?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies using analogs (e.g., N-(3-chlorophenyl) or morpholine-substituted purines) reveal that the 2-fluorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while oxolan improves solubility. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding constants (Kd) .

Q. How can contradictory data on its enzyme inhibition potency (e.g., IC50 variability across studies) be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using recombinant enzymes and include positive controls (e.g., staurosporine). Dose-response curves (4-parameter logistic model) and statistical validation (e.g., Grubbs’ test for outliers) improve reproducibility .

Q. What computational strategies are effective for predicting its pharmacokinetic (ADMET) properties?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (hydrophobicity), aqueous solubility, and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability via lipid bilayer interactions. In silico toxicity screening (e.g., ProTox-II) identifies potential hepatotoxicity risks .

Q. How can crystallographic data inform the design of derivatives with improved metabolic stability?

  • Methodological Answer : Analyze X-ray structures (e.g., PDB entries) to identify metabolic hot spots (e.g., oxolan ring susceptible to oxidation). Introduce electron-withdrawing groups (e.g., -CF3) or methylene bridges to block CYP450-mediated degradation. Validate stability in liver microsomes (e.g., human S9 fraction) with LC-MS/MS quantification .

Q. What experimental approaches are suitable for mapping its interaction with DNA/RNA targets?

  • Methodological Answer : Employ fluorescence displacement assays (e.g., ethidium bromide competition) to measure DNA binding. Circular Dichroism (CD) spectroscopy detects conformational changes in G-quadruplex structures. For RNA targets, use electrophoretic mobility shift assays (EMSAs) with labeled oligonucleotides .

Key Research Gaps and Recommendations

  • Structural Dynamics : Limited crystallographic data for the 2-fluorophenyl variant necessitates further X-ray studies to resolve conformational flexibility .
  • Metabolic Profiling : In vivo studies in rodent models are needed to validate predicted ADMET properties and identify major metabolites .
  • Target Identification : CRISPR-Cas9 screening or thermal proteome profiling (TPP) could uncover off-target effects in complex biological systems .

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